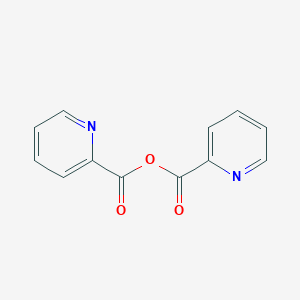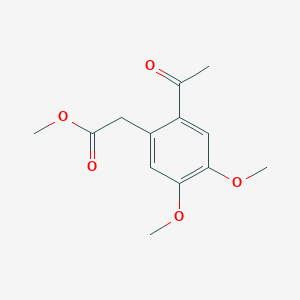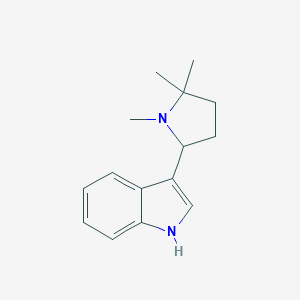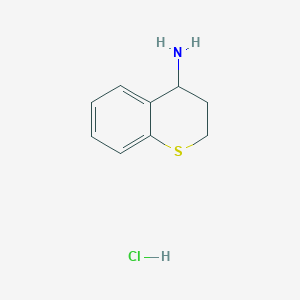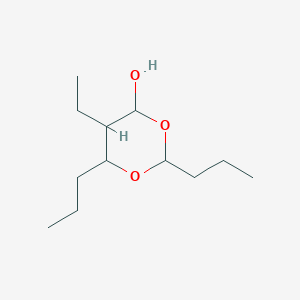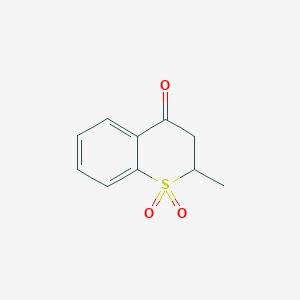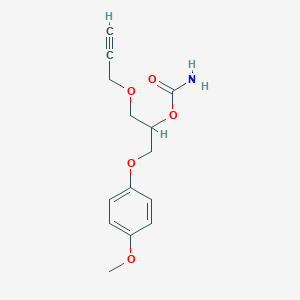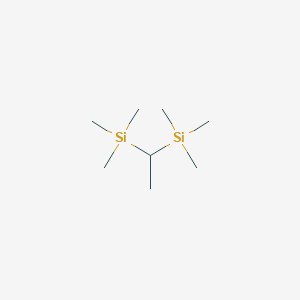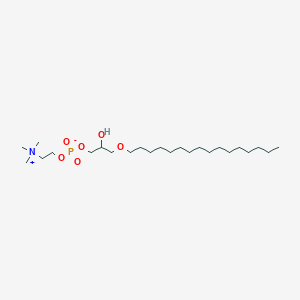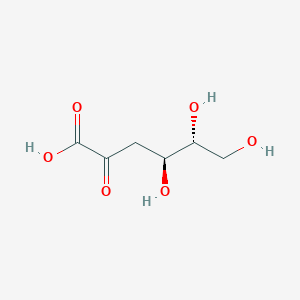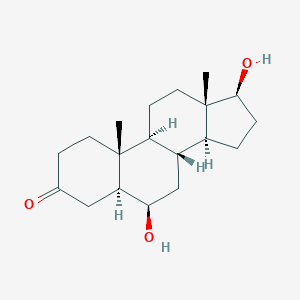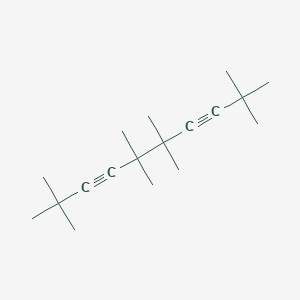
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is a chemical compound that has been of great interest to the scientific community due to its various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is not fully understood. However, studies have shown that this compound induces cell death in cancer cells by disrupting the mitochondrial membrane potential. This disruption leads to the release of cytochrome c, which triggers the apoptotic pathway.
Biochemical And Physiological Effects
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been found to have various biochemical and physiological effects. In addition to its cytotoxic activity, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties, which make it useful in the development of new anti-inflammatory drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one of the limitations of using this compound is its toxicity, which makes it difficult to work with in the lab.
Future Directions
There are several future directions for the study of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl-. One of the main directions is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, there is a need for the development of new methods for synthesizing this compound that are more efficient and yield higher quantities.
Conclusion:
In conclusion, 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is a chemical compound that has shown great potential in various scientific research applications. Its potent cytotoxic activity against cancer cells, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool in the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been achieved using different methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of 3,7-decadiyne and 2,2,5,5,6,6,9,9-octamethyl-1,4-diodobenzene in the presence of a palladium catalyst. This method has been found to be efficient and yields the desired product in good yields.
Scientific Research Applications
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent cytotoxic activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have antibacterial and antifungal properties, which make it useful in the development of new antibiotics.
properties
CAS RN |
17553-35-4 |
|---|---|
Product Name |
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- |
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2,2,5,5,6,6,9,9-octamethyldeca-3,7-diyne |
InChI |
InChI=1S/C18H30/c1-15(2,3)11-13-17(7,8)18(9,10)14-12-16(4,5)6/h1-10H3 |
InChI Key |
UHCGJNZAPRSTMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)C(C)(C)C#CC(C)(C)C |
Canonical SMILES |
CC(C)(C)C#CC(C)(C)C(C)(C)C#CC(C)(C)C |
Other CAS RN |
17553-35-4 |
synonyms |
2,2,5,5,6,6,9,9-Octamethyl-3,7-decadiyne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



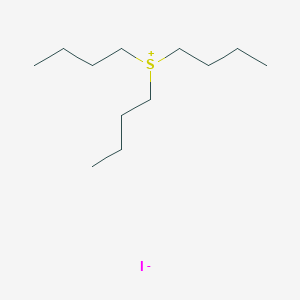
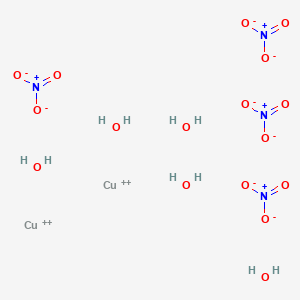
![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
